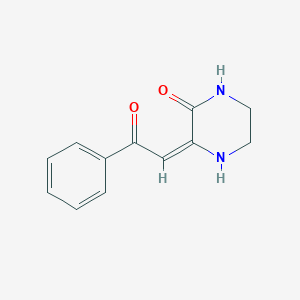![molecular formula C19H18N2O2 B11510389 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol](/img/structure/B11510389.png)
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol is a compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . This compound has shown potential in various scientific research fields due to its unique structural features and biological activities.
Preparation Methods
The synthesis of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves several steps. One common method includes the reaction of pyrrolo[1,2-a][1,4]benzodiazepines with activated alkynes, leading to the formation of pyrrolo[1,2-a][1,6]benzodiazonines . Another method involves the Bischler-Napieralski reaction, where N-(o-aminomethylphenyl)pyrrole is converted through the corresponding amides to dihydropyrrolobenzodiazepines, followed by methylation and reduction .
Chemical Reactions Analysis
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylacetylene, methyl propiolate, and dimethyl acetylenedicarboxylate (DMAD) . The major products formed from these reactions include pyrrolo[1,2-a][1,6]benzodiazonines and other derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown promising results as an anti-tumor, anti-bacterial, and anti-neurodegenerative agent . Its ability to bind to the minor groove of DNA and exert cytotoxic effects makes it a potential candidate for oncological therapies . Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves its ability to bind to the minor groove of DNA, leading to the disruption of cellular processes and ultimately causing cell death . This compound targets specific molecular pathways and receptors, making it effective in exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol include other pyrrolobenzodiazepines such as anthramycin, sibiromycin, and tomaymycin . These compounds share similar structural features and biological activities but differ in their specific substituents and overall potency . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties .
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-11-13(8-9-17(18)22)19-16-7-4-10-21(16)15-6-3-2-5-14(15)12-20-19/h2-11,19-20,22H,12H2,1H3 |
InChI Key |
XUBFVVAGMSDJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC=CN3C4=CC=CC=C4CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11510309.png)
![Methyl 4-[3-(adamantan-1-YL)-6-amino-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL]benzoate](/img/structure/B11510310.png)
![(3-Methoxy-phenyl)-[1-(1-p-tolyl-1H-tetrazol-5-yl)-cyclopentyl]-amine](/img/structure/B11510318.png)

![3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine](/img/structure/B11510327.png)
![7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11510339.png)
![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11510347.png)
![4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11510359.png)



![2-{[2-(biphenyl-2-ylamino)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11510388.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B11510397.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11510399.png)
